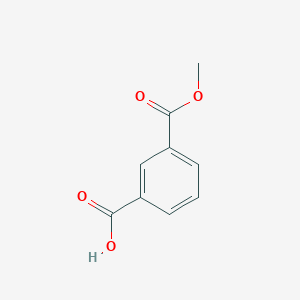










|
REACTION_CXSMILES
|
C(Cl)(=O)C1C=CC=C(C(Cl)=O)C=1.[CH3:13][O:14][C:15](=[O:26])[C:16]1[CH:25]=[CH:24][CH:23]=[C:18]([C:19]([O:21]C)=[O:20])[CH:17]=1.O[Li].O>ClCCl.CO>[CH3:13][O:14][C:15](=[O:26])[C:16]1[CH:25]=[CH:24][CH:23]=[C:18]([C:19]([OH:21])=[O:20])[CH:17]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
12.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
11.05 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC=C1)=O
|
|
Name
|
LiOH.H2O
|
|
Quantity
|
2.39 g
|
|
Type
|
reactant
|
|
Smiles
|
O[Li].O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed twice with saturated NaHCO3 aq. The dichloromethane phase
|
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the product was dissolved in water
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated from the aqueous phase
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The product was dissolved in 200 ml dry ethanol
|
|
Type
|
ADDITION
|
|
Details
|
600 ml water was added slowly
|
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated slowly overnight at +4° C
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC(C(=O)O)=CC=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |